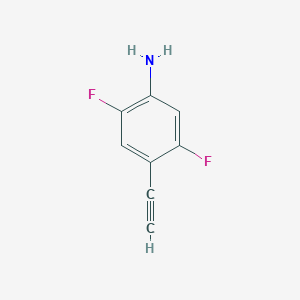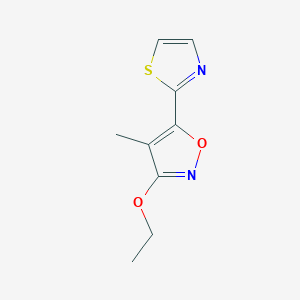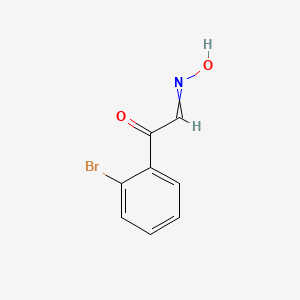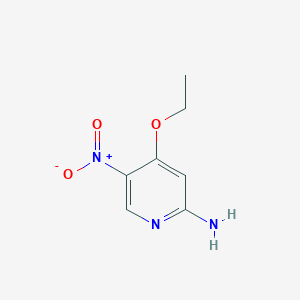
4-Ethoxy-5-nitro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-nitro-2-pyridinamine is a chemical compound with the molecular formula C7H9N3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-nitro-2-pyridinamine typically involves the nitration of 4-ethoxy-2-pyridinamine. The nitration process introduces a nitro group (-NO2) into the pyridine ring. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-nitro-2-pyridinamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ethoxy group (-OCH2CH3) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 4-Ethoxy-5-amino-2-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound
Scientific Research Applications
4-Ethoxy-5-nitro-2-pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors and materials science applications
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Similar structure with an amino group at the 2-position and a nitro group at the 5-position.
4-Ethoxy-2-nitropyridine: Similar structure with an ethoxy group at the 4-position and a nitro group at the 2-position.
5-Iodo-3-nitro-6-(4-nitrophenethoxy)pyridin-2-amine: Contains similar functional groups but with additional substitutions.
Uniqueness
4-Ethoxy-5-nitro-2-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-ethoxy-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6-3-7(8)9-4-5(6)10(11)12/h3-4H,2H2,1H3,(H2,8,9) |
InChI Key |
XSDYJGKDADLBMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)

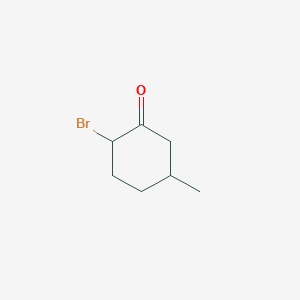
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
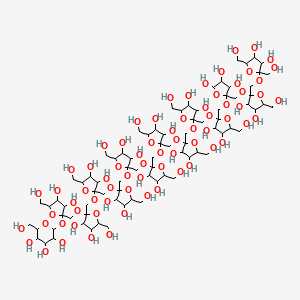
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
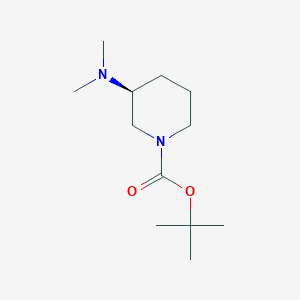
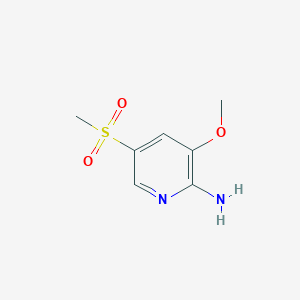
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
